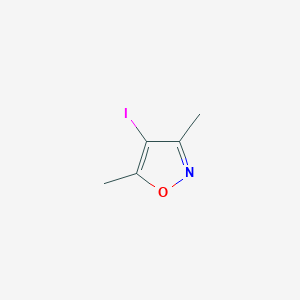
Methyl-N-(3-Hydroxyphenyl)carbamat
Übersicht
Beschreibung
Methyl (3-hydroxyphenyl)carbamate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (3-hydroxyphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Methyl (3-hydroxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3-hydroxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Chromen-Derivaten
“Methyl-N-(3-Hydroxyphenyl)carbamat” wird bei der Synthese von aromatischen Carbamaten mit einem Chromen-2-on-Fragment verwendet . Die Kondensation dieser Verbindung mit Ethyl-Trifluormethylacetoacetat, 2-Methoxyethylacetoacetat in Gegenwart von konz. Schwefelsäure und auch mit Acetondicarbonsäure, die in situ aus Zitronensäure unter Einwirkung von konz. Schwefelsäure gebildet wurde, ergab Chromen-Derivate .
Herbizidforschung
“this compound” wird in der Herbizidforschung verwendet . Es ist eine Verbindung, die in der Untersuchung verschiedener Herbizide und deren Auswirkungen auf verschiedene Pflanzenarten verwendet wurde .
Agonist von humanen Östrogen- und Progesteronrezeptoren
Es wurde gezeigt, dass verschiedene Carbamate, einschließlich “this compound”, als schwache Agonisten des humanen Östrogenrezeptors (hER) und des humanen Progesteronrezeptors (hPR) in Brust-(MCF-7) und Endometrium-(Ishikawa) -Krebszellen wirken .
Wirkmechanismus
Mode of Action
The mode of action of Methyl N-(3-hydroxyphenyl)carbamate involves electrophilic amination. This process occurs when the compound is combined with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C . The result is a regioselective formation of various aminophenylcarbamates .
Biochemical Pathways
It is known that carbamates, in general, can be degraded by microbes through enzymatic hydrolysis of the carbamate ester or amide linkage . This process leads to the formation of respective dihydroxy aromatic intermediates .
Pharmacokinetics
It is known that the compound has a molecular weight of 16716 , which may influence its bioavailability.
Result of Action
It is known that the compound can undergo amination to form various aminophenylcarbamates .
Action Environment
The action, efficacy, and stability of Methyl N-(3-hydroxyphenyl)carbamate can be influenced by various environmental factors. It is known that the compound is stable at room temperature .
Biochemische Analyse
Biochemical Properties
For instance, carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function
Cellular Effects
Carbamates have been shown to have significant effects on cells, including alterations in gene expression and impacts on cell signaling pathways
Molecular Mechanism
Carbamates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
Carbamates have been shown to have dosage-dependent effects in animal models, with toxic or adverse effects observed at high doses
Metabolic Pathways
Carbamates are known to be involved in a wide spectrum of metabolic pathways
Eigenschaften
IUPAC Name |
methyl N-(3-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQCJGNKKIRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159967 | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13683-89-1 | |
| Record name | Methyl N-(3-hydroxyphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13683-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilic acid, m-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3-hydroxyphenyl)-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















